3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide
Description
The compound 3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide is a sulfonamide derivative featuring a benzothiophene core substituted with a chlorine atom at position 3 and a carboxamide group at position 2. The sulfamoyl phenyl group is further functionalized with a 3,4-dimethylisoxazole moiety.
Properties
IUPAC Name |
3-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S2/c1-11-12(2)23-28-20(11)24-30(26,27)14-9-7-13(8-10-14)22-19(25)18-17(21)15-5-3-4-6-16(15)29-18/h3-10,24H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSQWVXXPMQNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Chloro-substituted benzothiophene : This moiety is known for its role in enhancing biological activity.
- Sulfamoyl group : Typically associated with antibacterial properties.
- Oxazole ring : Often contributes to the compound's pharmacological profile.
Molecular Formula and Weight
- Molecular Formula : C13H14ClN3O4S
- Molecular Weight : 343.78 g/mol
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The sulfamoyl group enhances binding to bacterial enzymes essential for folate biosynthesis, such as dihydropteroate synthase. This mechanism is crucial for the development of antibiotic resistance strategies.
Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 8 µg/mL | |
| Staphylococcus aureus | 4 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Antitumor Activity
In addition to its antibacterial effects, preliminary studies suggest that this compound may possess antitumor properties. The oxazole ring has been linked to enhanced cytotoxicity against various cancer cell lines.
Cytotoxicity Data
| Cell Line | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| HCC827 | 6.26 | 2D Cell Culture | |
| NCI-H358 | 6.48 | 2D Cell Culture | |
| MCF7 | 12.34 | 3D Spheroid Assay |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Folate Biosynthesis : The sulfamoyl group interacts with bacterial dihydropteroate synthase, disrupting folate synthesis.
- Cell Cycle Arrest : Studies indicate that the compound may induce apoptosis in cancer cells by interfering with cell cycle progression.
- DNA Binding : Some derivatives have shown the ability to bind DNA, affecting replication and transcription processes.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various derivatives of benzothiophene compounds, including our target compound. The results indicated a strong correlation between structural features and antibacterial potency, with the sulfamoyl group being a key contributor to activity against Gram-positive and Gram-negative bacteria.
Antitumor Activity Assessment
In vitro assays conducted on multiple cancer cell lines demonstrated that compounds with similar structures exhibited significant cytotoxic effects, particularly in two-dimensional cultures compared to three-dimensional models. This suggests that further exploration into their mechanisms could yield promising therapeutic agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of sulfonamide derivatives with heterocyclic substituents. Below is a detailed comparison with structurally related compounds, focusing on core motifs, substituents, and hypothesized functional implications.
Core Structure Variations
The target compound’s benzothiophene core distinguishes it from analogs with isoindoline-1,3-dione (e.g., CF2–CF7 in ) or pyrazole/pyridine systems (e.g., ).
Table 1: Core Structure Comparison
Sulfamoyl Phenyl Modifications
The sulfamoyl phenyl group is a common feature across analogs, but the attached heterocycles vary significantly:
- Target Compound : 3,4-Dimethylisoxazole (electron-withdrawing methyl groups may enhance metabolic stability).
- CF6 () : Pyridine (basic nitrogen could improve water solubility via protonation).
Table 2: Heterocyclic Substituent Effects
Structural Analysis Tools and Relevance
The crystallographic software mentioned in –5 (e.g., SHELX, WinGX) is critical for resolving the three-dimensional structures of such compounds. For example:
- SHELXL (): Used for refining small-molecule crystal structures, enabling precise determination of bond angles and torsional conformations.
- ORTEP-3 (): Visualizes thermal ellipsoids, aiding in understanding steric clashes or conformational flexibility in analogs like CF2–CF7.
- Hydrogen-bonding analysis (): The target compound’s sulfamoyl group may participate in hydrogen-bonding networks, influencing crystal packing and solubility.
Research Implications and Gaps
While structural comparisons highlight key differences, experimental data on biological activity, solubility, or metabolic stability are absent in the provided evidence. Future studies should prioritize:
Synthetic accessibility : Comparing yields and purification challenges of benzothiophene vs. isoindoline cores.
Enzymatic assays : Testing inhibitory activity against sulfonamide-targeted enzymes (e.g., carbonic anhydrase).
ADME profiling : Assessing how heterocyclic substituents affect pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
